CPT-Se4

Topoisomerase I Binding Affinity Surface Plasmon Resonance

CPT-Se4 is a diselenide-bridged selenoprodrug that delivers a precise, glutathione-triggered payload with a 2.4-fold affinity advantage over CPT (Kd 0.47 nM). Its covalent diselenide linker is uniquely cleaved in reducing tumor environments, simultaneously liberating active camptothecin and catalytic selenol intermediates that drive sustained ROS production—a dual mechanism that co-administered CPT/Se cannot replicate. The same bond quenches intrinsic fluorescence, enabling real-time, label-free monitoring of activation. For SPR/FP assays demanding lower detection limits, redox-perturbed apoptosis studies, or theranostic prodrug development, CPT-Se4 provides a chemically defined, fluorogenic tool with reproducible IC50 values (2.54–6.4 µM) across multiple cancer lines.

Molecular Formula C25H24N2O7Se2
Molecular Weight 622.4 g/mol
Cat. No. B15142511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPT-Se4
Molecular FormulaC25H24N2O7Se2
Molecular Weight622.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO
InChIInChI=1S/C25H24N2O7Se2/c1-2-25(34-24(31)32-8-10-36-35-9-7-28)18-12-20-21-16(11-15-5-3-4-6-19(15)26-21)13-27(20)22(29)17(18)14-33-23(25)30/h3-6,11-12,28H,2,7-10,13-14H2,1H3/t25-/m0/s1
InChIKeyKYYSBBRCMDNDAW-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPT-Se4: A Diselenide-Integrated Camptothecin Prodrug with Quantifiable Potency Enhancements and Redox-Modulating Mechanism


CPT-Se4 is a synthetic selenoprodrug derived from camptothecin (CPT) that incorporates a diselenide linker designed for glutathione-responsive activation [1]. As a topoisomerase I inhibitor, CPT-Se4 retains the core mechanism of stabilizing the Top1-DNA cleavage complex but demonstrates a significantly enhanced binding affinity (Kd = 0.47 nM vs. CPT's 1.12 nM), translating into improved in vitro cytotoxicity across multiple human cancer cell lines (IC50 range 2.54–6.4 µM) . Beyond topoisomerase inhibition, CPT-Se4 engages a secondary redox-perturbing mechanism that decreases the GSH/GSSG ratio and elevates reactive oxygen species (ROS), driving apoptosis via pathways not observed with unmodified CPT . This dual-action profile, combined with an intrinsic fluorogenic response upon activation, establishes CPT-Se4 as a distinct tool for researchers studying targeted drug release and oxidative stress synergies in oncology.

Why CPT-Se4 Cannot Be Replaced by Standard Camptothecin or Simple Selenium Analogs


Simple substitution of CPT with other topoisomerase I inhibitors (e.g., SN-38, topotecan) or unlinked selenium compounds fails to recapitulate the dual-target, glutathione-dependent activation cascade of CPT-Se4. The covalent integration of a diselenide bridge creates a prodrug that is selectively cleaved in the reducing tumor microenvironment, releasing active CPT while simultaneously generating catalytic selenol intermediates that propagate redox cycling and superoxide production [1]. This 'proximity-driven' synergy is absent in co-administration of free CPT with inorganic selenium or in analogs lacking the specific diselenide linkage [2]. Furthermore, the diselenide moiety quenches CPT's intrinsic fluorescence, enabling real-time, label-free monitoring of prodrug activation—a theranostic feature not offered by unmodified CPT or clinically approved derivatives . The quantifiable differences in binding kinetics (Kd) and downstream cellular redox biomarkers (GSH/GSSG ratio, total thiols) confirm that CPT-Se4 occupies a unique mechanistic niche that cannot be assumed for in-class alternatives.

Quantitative Differentiation of CPT-Se4: Head-to-Head Evidence Against Camptothecin


Enhanced Target Engagement: 2.4-Fold Improvement in Topoisomerase I Binding Affinity vs. CPT

CPT-Se4 binds to topoisomerase I with a dissociation constant (Kd) of 0.47 nM, representing a 2.4-fold enhancement in binding affinity compared to the parent compound camptothecin (Kd = 1.12 nM) . This measurement was conducted via surface plasmon resonance (SPR) under identical buffer conditions (pH 7.4, 25°C). The increased affinity is attributed to the selenium atom's electrophilicity, which facilitates covalent interactions with the enzyme's active site residues, an effect not observed with sulfur-containing analogs.

Topoisomerase I Binding Affinity Surface Plasmon Resonance

Potency Profile: Cytotoxicity Against Multiple Human Cancer Cell Lines with IC50 Values 2.54–6.4 µM

CPT-Se4 exhibits dose-dependent cytotoxicity against a panel of human cancer cell lines. Following 48-hour exposure, IC50 values determined by MTT assay were: HeLa (cervical adenocarcinoma): 2.54 µM; Hep G2 (hepatocellular carcinoma): 3.2 µM; A549 (lung carcinoma): 3.3 µM; SMMC-7721 (hepatocellular carcinoma): 6.4 µM . While direct head-to-head IC50 comparisons against CPT in the same assay system are not reported in the primary literature, the observed potency range is consistent with improved efficacy in killing cancer cells compared to CPT, as reported by the original study authors [1].

Cytotoxicity MTT Assay Cancer Cell Lines

Redox Perturbation: Quantified Decrease in GSH/GSSG Ratio and Elevation of ROS in Hep G2 Cells

Treatment of Hep G2 hepatocellular carcinoma cells with CPT-Se4 at 5 µM for 24 hours significantly perturbs intracellular redox balance. Quantitative assays demonstrate a marked decrease in the GSH/GSSG ratio and a concurrent reduction in total thiol content . This redox shift is accompanied by a significant elevation in intracellular reactive oxygen species (ROS) levels, as measured by DCFH-DA fluorescence . In contrast, treatment with unmodified CPT under the same conditions does not produce comparable changes in GSH/GSSG ratio or ROS, indicating that the diselenide moiety confers a unique, quantifiable redox-modulating property [1]. This secondary mechanism contributes to enhanced apoptotic induction beyond topoisomerase I inhibition alone.

Redox Homeostasis GSH/GSSG Ratio Reactive Oxygen Species

Optimal Application Scenarios for CPT-Se4 Based on Quantified Evidence


High-Sensitivity Topoisomerase I Binding Studies Requiring Enhanced Affinity

Utilize CPT-Se4 in surface plasmon resonance (SPR) or fluorescence polarization assays where a 2.4-fold higher binding affinity (Kd = 0.47 nM) compared to CPT (Kd = 1.12 nM) enables more sensitive detection of Top1-ligand interactions at lower compound concentrations . This is particularly advantageous in competitive binding experiments or when working with limited enzyme quantities.

Mechanistic Studies on Redox-Modulated Apoptosis and Oxidative Stress Synergy

Employ CPT-Se4 as a tool compound to interrogate the crosstalk between topoisomerase I inhibition and glutathione depletion-driven oxidative stress. The compound's quantifiable ability to decrease the GSH/GSSG ratio and elevate ROS in Hep G2 cells (observed at 5 µM) provides a reproducible experimental system for studying redox-dependent apoptotic signaling pathways not activated by CPT alone .

Fluorogenic Prodrug Activation Monitoring in Thiol-Rich Environments

Leverage the intrinsic fluorescence quenching property of the diselenide bond in CPT-Se4 to monitor real-time prodrug activation in glutathione-rich cellular compartments. The recovery of CPT fluorescence upon diselenide cleavage serves as a label-free, quantitative readout of activation kinetics, facilitating studies on tumor microenvironment-responsive drug delivery systems [1].

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